molecular formula C13H17Br2NO4 B290769 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide

2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide

Cat. No. B290769
M. Wt: 411.09 g/mol
InChI Key: NJGWPQIYNUITKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide, also known as DBeQ, is a small molecule inhibitor that has shown promising results in cancer research. It was initially identified as a potential therapeutic agent for multiple myeloma, a type of blood cancer. Since then, it has been studied extensively for its anti-cancer properties.

Mechanism of Action

2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide inhibits the activity of a protein called p97, which is involved in many cellular processes, including protein degradation and DNA repair. By inhibiting p97, 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide disrupts these processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has been shown to have minimal toxicity in normal cells and tissues. It has been shown to induce apoptosis in cancer cells, as well as inhibit their growth and proliferation. Additionally, it has been shown to enhance the sensitivity of cancer cells to other anti-cancer therapies, such as chemotherapy and radiation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide in lab experiments is its specificity for p97. This allows researchers to study the effects of inhibiting this protein in a controlled manner. Additionally, 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has been shown to have minimal toxicity in normal cells, making it a safer option for in vitro and in vivo experiments.
One limitation of using 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments. Additionally, 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has not yet been tested in clinical trials, so its efficacy and safety in humans is still unknown.

Future Directions

There are several potential directions for future research on 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide. One area of interest is its potential as a combination therapy with other anti-cancer drugs. Additionally, researchers are interested in studying the effects of 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide on other cellular processes beyond p97 inhibition. Finally, there is interest in developing more potent and soluble analogs of 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide for use in future experiments.

Synthesis Methods

2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2,4-dibromophenol with 2,2-dimethoxyethylamine, followed by the reaction of the resulting product with propanoyl chloride. The final product is purified using column chromatography.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of multiple myeloma cells and induce apoptosis (programmed cell death) in these cells. Additionally, it has been shown to inhibit the growth of other cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.

properties

Molecular Formula

C13H17Br2NO4

Molecular Weight

411.09 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide

InChI

InChI=1S/C13H17Br2NO4/c1-8(13(17)16-7-12(18-2)19-3)20-11-5-4-9(14)6-10(11)15/h4-6,8,12H,7H2,1-3H3,(H,16,17)

InChI Key

NJGWPQIYNUITKZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC(OC)OC)OC1=C(C=C(C=C1)Br)Br

Canonical SMILES

CC(C(=O)NCC(OC)OC)OC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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